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Cat. No.: B1582176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl hypochlorite ((CH₃)₃COCl) is a versatile and reactive reagent in organic synthesis,

prized for its ability to act as a "positive" chlorine source for both chlorination and oxidation

reactions. Its utility in the preparation of a wide range of organic molecules, from simple

chlorinated hydrocarbons to complex pharmaceutical intermediates, has made it an

indispensable tool in the chemist's arsenal. This technical guide provides an in-depth

exploration of the historical development and key methodologies for the synthesis of tert-butyl
hypochlorite, offering detailed experimental protocols and comparative data to aid researchers

in its preparation and application.

Historical Perspective
The synthesis of tert-butyl hypochlorite has evolved over several decades, with significant

advancements aimed at improving safety, yield, and convenience. Early methods focused on

the direct chlorination of tert-butyl alcohol under alkaline conditions. A seminal and widely cited

procedure was detailed by Teeter and Bell in Organic Syntheses in 1952, which involves the

reaction of tert-butyl alcohol with chlorine gas in an aqueous sodium hydroxide solution. This

method, while effective, involves the handling of gaseous chlorine, a hazardous substance.

Subsequent developments sought to replace chlorine gas with more manageable and safer

chlorinating agents. A significant step forward was the use of commercially available sodium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1582176?utm_src=pdf-interest
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hypochlorite solutions (household bleach). This approach, detailed by Mintz and Walling, also

in Organic Syntheses, offers a simpler and less hazardous procedure by reacting tert-butyl

alcohol with sodium hypochlorite in the presence of acetic acid.

Further refinements and variations have been described in the patent literature, focusing on

optimizing reaction conditions such as pH, temperature, and reactant concentrations to

maximize yield and product purity, particularly for larger-scale preparations.

Core Synthesis Methodologies
Two primary methods have dominated the landscape of tert-butyl hypochlorite synthesis: the

chlorination of tert-butyl alcohol in an alkaline medium and the reaction of tert-butyl alcohol with

sodium hypochlorite.

Chlorination of tert-Butyl Alcohol with Chlorine and
Sodium Hydroxide
This classical approach involves the in-situ formation of hypochlorous acid from the reaction of

chlorine gas with a base, which then reacts with tert-butyl alcohol.

Reaction Scheme:

(CH₃)₃COH + Cl₂ + 2NaOH → (CH₃)₃COCl + 2NaCl + H₂O

Logical Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Process

Product

tert-Butyl Alcohol

Addition of t-BuOH

Sodium Hydroxide

Aqueous NaOH Solution Preparation

Chlorine Gas

Chlorine Gas Introduction

Phase Separation

Washing

Drying

tert-Butyl Hypochlorite

Click to download full resolution via product page

Caption: Workflow for tert-butyl hypochlorite synthesis via alkaline chlorination.
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Experimental Protocol (Adapted from Teeter and Bell, Org. Synth. 1952):

Preparation of Alkaline Solution: A solution of 80 g (2 moles) of sodium hydroxide in

approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask

equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube. The flask is

cooled in a water bath to 15–20°C.

Addition of Alcohol: To the cooled and stirred alkaline solution, 74 g (1 mole) of tert-butyl

alcohol is added, along with enough water (about 500 mL) to create a homogeneous

solution.

Chlorination: Chlorine gas is passed into the stirred mixture. For the first 30 minutes, the flow

rate is approximately 1 L/min, and for the subsequent 30 minutes, it is reduced to 0.5–0.6

L/min. The temperature should be maintained at 15–20°C.

Work-up: The upper oily layer of tert-butyl hypochlorite is separated. It is then washed with

50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic.

This is followed by four washes with an equal volume of water.

Drying and Storage: The product is dried over anhydrous calcium chloride. The final product

should be stored in a dark, refrigerated place under an inert atmosphere.

Synthesis from tert-Butyl Alcohol and Sodium
Hypochlorite
This method offers a more convenient and safer alternative by utilizing readily available

commercial bleach. The addition of acetic acid is crucial for the in-situ generation of

hypochlorous acid.

Reaction Scheme:

(CH₃)₃COH + NaOCl + CH₃COOH → (CH₃)₃COCl + CH₃COONa + H₂O

Logical Workflow:
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Caption: Workflow for tert-butyl hypochlorite synthesis using sodium hypochlorite.
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Experimental Protocol (Adapted from Mintz and Walling, Org. Synth. 1969):

Cooling: 500 mL of commercial household bleach (e.g., Clorox, ~5.25% NaOCl) is placed in

a 1-L Erlenmeyer flask equipped with a mechanical stirrer and cooled in an ice bath to below

10°C.

Reactant Addition: A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43

mole) of glacial acetic acid is added in a single portion to the rapidly stirred, cold bleach

solution.

Reaction: Stirring is continued for approximately 3 minutes. The reaction should be carried

out in dim light as the product is light-sensitive.

Work-up: The reaction mixture is transferred to a separatory funnel. The lower aqueous layer

is discarded. The upper oily, yellow layer is washed with 50 mL of a 10% aqueous sodium

carbonate solution, followed by a wash with 50 mL of water.

Drying and Storage: The product is dried over anhydrous calcium chloride and filtered. It

should be stored in an amber glass bottle in a refrigerator or freezer.

Quantitative Data Summary
The following tables summarize the quantitative data from the cited key synthesis methods.

Table 1: Reactant Quantities and Yields
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Method
Key
Reactants

Molar Ratio
(t-
BuOH:Chlor
inating
Agent)

Reported
Yield

Purity Reference

Alkaline

Chlorination

t-BuOH,

NaOH, Cl₂

1 : 1 (based

on Cl₂)
72–99%

97-98%

(crude), 98-

100%

(distilled)

Sodium

Hypochlorite

t-BuOH,

NaOCl,

Acetic Acid

1 : ~1 70–80% 99–100%

Improved

Alkaline

Chlorination

t-BuOH,

NaOH, Cl₂
1 : 1.12 99.3% Not specified

Table 2: Reaction Conditions

Method
Temperatur
e

Reaction
Time

Solvent
Key
Considerati
ons

Reference

Alkaline

Chlorination
15–20°C ~1 hour Water

Control of

chlorine gas

flow rate is

crucial.

Sodium

Hypochlorite
< 10°C ~3 minutes

Water (from

bleach)

Reaction is

fast; perform

in dim light.

Improved

Alkaline

Chlorination

15°C Not specified Water

pH control is

important for

high yield.
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Conclusion
The synthesis of tert-butyl hypochlorite has progressed from methods requiring the handling

of hazardous chlorine gas to more convenient procedures utilizing household bleach. Both the

classical alkaline chlorination method and the sodium hypochlorite method are robust and

provide high yields of the desired product. The choice of method may depend on the scale of

the reaction, the availability of reagents, and safety considerations. The detailed protocols and

comparative data provided in this guide are intended to assist researchers in the effective and

safe synthesis of this valuable reagent for their work in drug development and organic

chemistry.

To cite this document: BenchChem. [A Historical and Technical Guide to the Synthesis of
tert-BUTYL HYPOCHLORITE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582176#history-of-tert-butyl-hypochlorite-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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